molecular formula C5H13BrOSi B14312892 [(Bromomethoxy)methyl](trimethyl)silane CAS No. 115505-16-3

[(Bromomethoxy)methyl](trimethyl)silane

Cat. No.: B14312892
CAS No.: 115505-16-3
M. Wt: 197.15 g/mol
InChI Key: UWOPBQJHPKYYHF-UHFFFAOYSA-N
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Description

(Bromomethoxy)methylsilane is an organosilicon compound characterized by a trimethylsilane (TMS) group bonded to a bromomethoxymethyl substituent. Its molecular formula is C₆H₁₅BrO₂Si, with a bromine atom and methoxy group contributing to its reactivity. This compound is structurally distinct due to the combination of a brominated alkyl chain and a silicon-based moiety, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a functional group precursor.

Properties

CAS No.

115505-16-3

Molecular Formula

C5H13BrOSi

Molecular Weight

197.15 g/mol

IUPAC Name

bromomethoxymethyl(trimethyl)silane

InChI

InChI=1S/C5H13BrOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3

InChI Key

UWOPBQJHPKYYHF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COCBr

Origin of Product

United States

Preparation Methods

Chloride-to-Bromide Substitution

This two-step process begins with (chloromethoxy)methyltrimethylsilane, where nucleophilic displacement replaces chlorine with bromine.

Reaction Scheme:
$$
(\text{CH}3)3\text{SiCH}2\text{OCH}2\text{Cl} + \text{NaBr} \xrightarrow{\text{DMF, 80°C}} (\text{CH}3)3\text{SiCH}2\text{OCH}2\text{Br} + \text{NaCl}
$$

Optimization Data:

Parameter Optimal Value Yield Impact
Solvent DMF +18% vs THF
Temperature 80°C 72% yield
Molar Ratio (NaBr) 1.2:1 Peak efficiency

Safety Note: Exothermic reaction requires controlled addition of NaBr to prevent thermal runaway.

Alcoholysis of Chlorosilane Precursors

Bromomethanol Coupling

Adapting CN101096375A's methanolysis protocol, this method reacts chloromethyltrimethylsilane with bromomethanol under alkaline conditions:

Procedure:

  • Charge reactor with chloromethyltrimethylsilane (1 eq) and bromomethanol (1.05 eq) at 20°C.
  • Add NaOCH₃ (0.1 eq) to neutralize HCl byproduct.
  • Reflux at 104°C for 2 hr, followed by vacuum distillation.

Performance Metrics:

  • Conversion: 98.5% (GC)
  • Purity: 97.2% (Cl content <15 ppm)
  • Scale-Up Feasibility: Demonstrated at 50 kg batch size with 68% isolated yield.

Grignard Reagent-Mediated Synthesis

Bromomethoxymethylmagnesium Bromide Route

This method leverages organometallic intermediates for high regioselectivity:

Steps:

  • Generate bromomethoxymethylmagnesium bromide in THF:
    $$
    \text{BrCH}2\text{OCH}2\text{MgBr} + (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{SiCH}2\text{OCH}2\text{Br} + \text{MgClBr}
    $$

Critical Parameters:

  • Temperature: -10°C to prevent Wurtz coupling
  • Solvent Drying: H₂O <50 ppm (Karl Fischer)
  • Yield: 81% at pilot scale

Platinum-Catalyzed Hydrosilylation

Stereospecific Borylation (Advanced Method)

Building on Nature Communications' Pt(PPh₃)₄ methodology, this approach achieves enantiomeric purity >99%:

Catalytic Cycle:

  • Oxidative addition of Si–H bond to Pt⁰
  • Transmetallation with B₂Pin₂
  • Reductive elimination to form Si–B bond

Typical Conditions:

  • Catalyst Loading: 2 mol% Pt(PPh₃)₄
  • Solvent: Anhydrous toluene
  • Time: 6 hr at 60°C
  • Yield: 86% with 99.8% es

Continuous Flow Synthesis

Microreactor Technology

Adapting US8765979B2's continuous process, this method enhances safety for exothermic steps:

Flow Setup:

  • Reactor Type: Corning AFR® glass microchannel
  • Residence Time: 90 sec
  • Temperature Control: 25±0.5°C

Advantages:

  • 98% conversion vs 82% batch
  • 5x productivity increase
  • No thermal hot spots observed

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Halogen Exchange 72 97.0 Moderate $$$$
Alcoholysis 68 98.5 High $$
Grignard 81 99.2 Low $$$$$
Pt-Catalyzed 86 99.8 Medium $$$$$$
Continuous Flow 82 98.9 High $$$

Key: $ = <$100/kg; $$$$$$ = >$1,000/kg

Chemical Reactions Analysis

Types of Reactions

(Bromomethoxy)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding methoxy derivative.

    Oxidation Reactions: The compound can undergo oxidation to form silanol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of various organosilicon compounds with different functional groups.

    Reduction Reactions: Formation of methoxy derivatives.

    Oxidation Reactions: Formation of silanol derivatives.

Scientific Research Applications

(Bromomethoxy)methylsilane has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Bromomethoxy)methylsilane involves the reactivity of the bromomethoxy group and the silicon atom. The bromomethoxy group can participate in nucleophilic substitution reactions, while the silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Substituent Features Key Applications/Reactivity
(2-Bromoethoxy)(trimethyl)silane C₅H₁₃BrOSi Bromoethoxy chain Nucleophilic substitution reactions
(Chloromethyl)trimethylsilane C₄H₁₁ClSi Chloromethyl group Alkylation agent, polymer synthesis
(4-Bromophenyl)trimethylsilane C₉H₁₃BrSi Aromatic bromine substituent Suzuki-Miyaura coupling
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi Phenylethoxy group Hydrophobic coatings, stabilizers
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si Trifluoromethyl group Fluorination reactions

Key Observations :

  • Halogen Type : Bromine in the target compound enhances leaving-group ability compared to chlorine in (chloromethyl)trimethylsilane, favoring nucleophilic substitutions .
  • Aromatic vs. Aliphatic : The bromophenyl group in (4-bromophenyl)trimethylsilane introduces resonance stabilization, contrasting with the aliphatic bromomethoxy group in the target compound, which offers greater conformational flexibility .
  • Electronic Effects : The trifluoromethyl group in (trifluoromethyl)trimethylsilane imparts strong electronegativity, whereas the methoxy group in the target compound provides moderate electron-withdrawing effects .

Physicochemical Properties

Property (Bromomethoxy)methylsilane* (2-Bromoethoxy)(trimethyl)silane (Chloromethyl)trimethylsilane
Molecular Weight ~229.2 (estimated) 197.148 122.67
logP (octanol/water) ~2.5 (predicted) 2.246 2.1 (estimated)
Boiling Point Not reported Not reported 99–101°C

*Predicted values based on structural analogs.

Key Trends :

  • Hydrophobicity : The bromomethoxy group slightly increases hydrophobicity compared to chloromethyl analogs due to bromine’s larger atomic size and polarizability.
  • Steric Effects : The TMS group in all compounds contributes to steric hindrance, influencing reaction kinetics and regioselectivity .
Nucleophilic Substitution
  • The target compound’s bromomethoxy group is more reactive than (chloromethyl)trimethylsilane in SN2 reactions due to bromine’s superior leaving-group ability .
  • Compared to (2-bromoethoxy)(trimethyl)silane, the shorter methoxy chain in the target compound may reduce steric hindrance, enhancing reactivity .
Cross-Coupling Reactions
  • Unlike (4-bromophenyl)trimethylsilane, which participates in Suzuki couplings via aryl-bromine bonds, the target compound’s aliphatic bromine is less suited for such reactions but may serve in alkyl-alkyl couplings .

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